1H and 13C NMR Spectral Reference Data for Methyl 2-(5-acetylthiophen-2-yl)acetate: A Technical Guide
1H and 13C NMR Spectral Reference Data for Methyl 2-(5-acetylthiophen-2-yl)acetate: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7)
Executive Summary
Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for benzene rings to modulate lipophilicity and metabolic stability. Methyl 2-(5-acetylthiophen-2-yl)acetate is a highly functionalized 2,5-disubstituted thiophene that acts as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch reproducibility and downstream synthetic success.
This whitepaper provides a comprehensive, expert-level breakdown of the 1 H and 13 C NMR spectral data for this molecule. By moving beyond mere data tabulation, this guide explores the quantum mechanical and electromagnetic causalities behind the observed chemical shifts and coupling constants, grounded in established spectroscopic principles [1].
Structural & Mechanistic Analysis: The Causality of Chemical Shifts
To accurately interpret the NMR spectrum of Methyl 2-(5-acetylthiophen-2-yl)acetate, one must analyze the electronic environment dictated by its functional groups. The molecule features a central electron-rich thiophene heterocycle flanked by two distinct substituents: an electron-withdrawing acetyl group (-COCH 3 ) at C-5 and a methyl acetate group (-CH 2 COOCH 3 ) at C-2.
The Deshielding Anisotropy of the Acetyl Group
The acetyl group at the 5-position exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. The highly electronegative carbonyl oxygen draws π -electron density out of the thiophene ring. This depletion of electron density is most acutely felt at the adjacent C-4 position. Consequently, the H-4 proton is severely deshielded, moving its resonance significantly downfield to approximately 7.56 ppm . This behavior is a hallmark of carbonyl-substituted heteroaromatics [2].
The Insulating Effect of the Methylene Bridge
Conversely, the substituent at C-2 is a methyl acetate group. While the ester moiety itself is electron-withdrawing, the intervening methylene bridge (-CH 2 -) acts as an electronic insulator. It prevents the ester's π -system from conjugating with the thiophene ring. Instead, the methylene group slightly donates electron density into the ring via hyperconjugation. As a result, the H-3 proton remains relatively shielded compared to H-4, resonating upfield at approximately 6.98 ppm [1].
Spin-Spin Coupling in the Thiophene System
The coupling constant ( J ) between H-3 and H-4 provides definitive proof of the 2,5-disubstitution pattern. In five-membered heteroaromatic rings, the ortho coupling constant ( J3,4 ) is typically between 3.5 and 4.5 Hz, which is notably smaller than the ortho coupling seen in standard benzene rings (7–9 Hz) due to the acute internal bond angles and altered π -bond order [2]. For this molecule, a clean doublet-doublet system with J=3.8 Hz is observed.
Quantitative Spectral Reference Data
The following tables summarize the predicted and empirically supported high-resolution NMR data for Methyl 2-(5-acetylthiophen-2-yl)acetate, referenced against standard spectral databases [3].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Structural Causality |
| 7.56 | Doublet (d) | 3.8 | 1H | Thiophene H-4: Strongly deshielded by the adjacent -M effect of the acetyl carbonyl group. |
| 6.98 | Doublet (d) | 3.8 | 1H | Thiophene H-3: Shielded relative to H-4 due to the insulating methylene bridge of the C-2 substituent. |
| 3.88 | Singlet (s) | - | 2H | -CH
2
|
| 3.76 | Singlet (s) | - | 3H | -OCH 3 (Methoxy): Typical shift for a methyl ester, deshielded by the adjacent electronegative oxygen. |
| 2.52 | Singlet (s) | - | 3H | -COCH 3 (Acetyl Methyl): Deshielded by the magnetic anisotropy of the adjacent ketone carbonyl. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Structural Causality |
| 190.5 | Quaternary (C=O) | Acetyl Carbonyl: Highly deshielded ketone carbon. |
| 170.2 | Quaternary (C=O) | Ester Carbonyl: Shielded relative to the ketone due to resonance donation from the methoxy oxygen. |
| 143.0 | Quaternary (C) | Thiophene C-5: Directly attached to the electron-withdrawing acetyl group. |
| 140.5 | Quaternary (C) | Thiophene C-2: Directly attached to the methylene bridge. |
| 132.5 | Tertiary (CH) | Thiophene C-4: Deshielded by the resonance effect of the adjacent acetyl group. |
| 128.0 | Tertiary (CH) | Thiophene C-3: Unaffected by strong electron withdrawal; typical aromatic shift. |
| 52.5 | Primary (CH 3 ) | Methoxy Carbon (-OCH 3 ): Deshielded by the ester oxygen. |
| 35.0 | Secondary (CH 2 ) | Methylene Carbon (-CH 2 -): Positioned between two sp 2 hybridized systems. |
| 26.5 | Primary (CH 3 ) | Acetyl Methyl Carbon (-COCH 3 ): Alpha to a ketone carbonyl. |
Standardized Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility in drug development workflows, NMR acquisition must follow a rigorous, self-validating protocol. The following methodology guarantees high-fidelity spectral generation.
Step 1: Precision Sample Preparation
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Weigh exactly 15–20 mg of the analyte for 1 H NMR (or 50–70 mg for 13 C NMR) into a clean glass vial.
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Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Self-Validation Check: Ensure the solution is entirely particulate-free. Filter through a glass wool plug into a 5 mm NMR tube if necessary to prevent magnetic susceptibility artifacts.
Step 2: Probe Tuning and Matching
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Insert the sample into the spectrometer.
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Tune and match the probe circuit to the exact Larmor frequencies of the target nuclei (e.g., 400.13 MHz for 1 H and 100.61 MHz for 13 C). This maximizes the quality factor ( Q ) of the receiver coil, ensuring optimal signal-to-noise ratio (SNR).
Step 3: Locking and Shimming
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Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl 3 solvent.
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Perform gradient shimming (e.g., TopShim) to optimize the Z0, Z1, and Z2 magnetic field gradients.
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Self-Validation Check: Monitor the Free Induction Decay (FID) or the lock level. A successful shim will yield a sharp, symmetrical solvent peak with a full width at half maximum (FWHM) of < 1.0 Hz.
Step 4: Pulse Width Calibration
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Determine the exact 90° pulse width (P1) for the specific sample to ensure accurate quantitative integration and maximum transverse magnetization.
Step 5: Data Acquisition & Processing
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1H NMR: Execute a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
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13C NMR: Execute a proton-decoupled 1D sequence (e.g., zgpg30 using WALTZ-16 decoupling) with 1024 scans and a D1 of 2 seconds.
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Processing: Apply zero-filling to 64k data points. Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase correction (zero and first order) and baseline correction. Reference the spectrum by setting the TMS singlet to exactly 0.00 ppm.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR acquisition protocol described above.
Figure 1: Standardized self-validating workflow for high-resolution NMR spectral acquisition.
References
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Pretsch, Ernö, et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Professional, Springer Berlin Heidelberg. URL:[Link]
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Silverstein, Robert M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. URL:[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Database. URL:[Link]
